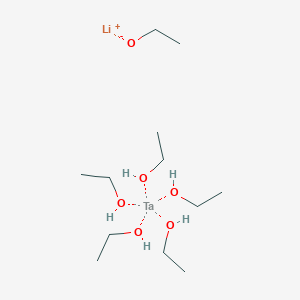
4-Hydroxy-8-cyanoquinoline
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Compounds containing the 8-hydroxyquinoline (8-hq) nucleus, which is present in 4-hydroxy-8-cyanoquinoline, exhibit a wide range of biological activities
Mode of Action
Quinoline and quinolone derivatives, which include this compound, have been found to exhibit various biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects
Biochemical Pathways
Compounds containing the 8-hq moiety have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . These activities suggest that the compound may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
The wide range of biological activities exhibited by compounds containing the 8-hq moiety suggests that the compound may have diverse molecular and cellular effects .
Action Environment
Safety data sheets recommend handling the compound in a well-ventilated place, avoiding dust formation, and using personal protective equipment . These recommendations suggest that certain environmental factors, such as ventilation and dust levels, may influence the compound’s action and stability.
Análisis Bioquímico
Biochemical Properties
Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, a similar structure, exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other quinoline derivatives .
Métodos De Preparación
The synthesis of 4-Hydroxy-8-cyanoquinoline can be achieved through several methods. One common synthetic route involves the reaction between acrylonitrile and 2-chloro-3-formyl quinoline derivatives, which are prepared using the Meth Cohn method . The reaction is catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane) and results in the formation of 2-[2-Chloro-quinolin-3-yl)-hydroxy-methyl]-acrylonitrile derivatives . Another method involves the Baylis–Hillman reaction, which is a versatile and efficient approach for synthesizing cyano-quinoline derivatives .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Análisis De Reacciones Químicas
4-Hydroxy-8-cyanoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted quinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline-4,8-dione derivatives, while reduction results in 4-hydroxy-8-aminoquinoline .
Aplicaciones Científicas De Investigación
4-Hydroxy-8-cyanoquinoline has a wide range of scientific research applications, including:
Comparación Con Compuestos Similares
4-Hydroxy-8-cyanoquinoline can be compared with other similar compounds, such as:
8-Hydroxyquinoline: This compound shares the quinoline ring system with a hydroxyl group at the 8-position but lacks the cyano group.
4-Hydroxyquinoline: This compound has a hydroxyl group at the 4-position but lacks the cyano group.
8-Cyanoquinoline: This compound has a cyano group at the 8-position but lacks the hydroxyl group.
The presence of both hydroxyl and cyano groups in this compound contributes to its unique chemical and biological properties, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
4-oxo-1H-quinoline-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-2-1-3-8-9(13)4-5-12-10(7)8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFERFNFGHIWLEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)C=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564078 | |
| Record name | 4-Oxo-1,4-dihydroquinoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127285-55-6, 848128-91-6 | |
| Record name | 1,4-Dihydro-4-oxo-8-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127285-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-1,4-dihydroquinoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Rac-(1S,2R,3S,4S)-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B3418621.png)



![2-[[[(2R)-3-[(1Z)-1-hexadecen-1-yloxy]-2-[(1-oxohexadecyl)oxy]propoxy]hydroxyphosphinyl]oxy]-N,N,N-trimethyl-ethanaminium, inner salt](/img/structure/B3418657.png)








